Amfenac - 61618-27-7

Amfenac

Catalog Number: EVT-258998
CAS Number: 61618-27-7
Molecular Formula: C15H15NNaO4
Molecular Weight: 296.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amfenac, chemically known as 2-amino-3-benzoylphenylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) primarily recognized for its potent cyclooxygenase (COX) inhibitory activity. [] Its role in scientific research stems from its efficacy in suppressing inflammation and pain, making it a valuable tool for investigating inflammatory processes and evaluating potential therapeutic interventions in various disease models. Notably, Amfenac acts as the active metabolite of Nepafenac, a prodrug commonly used in ophthalmology. [, ] Research frequently utilizes Amfenac to understand the mechanisms of action underlying Nepafenac's therapeutic effects and to explore Amfenac's own potential as a therapeutic agent.

Future Directions
  • Developing Targeted Drug Delivery Systems: Exploring novel drug delivery systems, such as nanoparticles loaded with Amfenac, could enhance its therapeutic efficacy and minimize potential side effects. []
  • Investigating Amfenac's Role in Specific Disease Models: Further research investigating Amfenac's effects in specific disease models, such as diabetic retinopathy, could unveil new therapeutic targets and treatment strategies. [, ]
  • Exploring Amfenac's Potential in Combination Therapies: Combining Amfenac with other therapeutic agents, such as corticosteroids or anti-VEGF agents, could offer synergistic effects and improved treatment outcomes in various diseases. [, ]

Nepafenac

Compound Description: Nepafenac is a non-steroidal anti-inflammatory drug (NSAID) prodrug that is converted into its active metabolite, amfenac, within the eye. [, , , ] Nepafenac itself is inactive until this conversion occurs. [] Like amfenac, it is used to treat pain and inflammation after cataract surgery. [, ] Nepafenac is notable for its ability to effectively penetrate the cornea and reach both the anterior and posterior segments of the eye. [, , , ]

Relevance: Nepafenac is the prodrug of amfenac and is directly metabolized into amfenac within the eye. [] This makes it fundamentally linked to amfenac's mechanism of action. Research often investigates both compounds together when evaluating ocular drug delivery and efficacy. [, , ]

Bromfenac

Compound Description: Bromfenac is a topical NSAID used in ophthalmology for its anti-inflammatory and analgesic effects, particularly after cataract surgery. [, ] Like amfenac, it is a potent inhibitor of cyclooxygenase-2 (COX-2). [, ] Bromfenac is structurally similar to amfenac, with the main difference being a bromine atom at the C4 position of the benzoyl ring in bromfenac. [] This structural difference enhances its potency and duration of action compared to amfenac. []

Diclofenac

Compound Description: Diclofenac is a widely used NSAID known for its anti-inflammatory and analgesic properties. [, , ] It is utilized in ophthalmology to manage pain and inflammation following ocular surgeries. [, ] Although structurally similar to amfenac, diclofenac exhibits lower potency in inhibiting COX-2 compared to both amfenac and bromfenac. [, ]

Ketorolac

Compound Description: Ketorolac is a potent analgesic and anti-inflammatory NSAID commonly used in ophthalmology to manage postoperative pain and inflammation, particularly after cataract surgery. [, , ] It is a non-selective inhibitor of COX enzymes, affecting both COX-1 and COX-2. [] Compared to amfenac, ketorolac exhibits a different pharmacokinetic profile and might demonstrate varying efficacy in specific clinical settings. []

Indomethacin

Compound Description: Indomethacin is a powerful NSAID with significant anti-inflammatory and analgesic properties, used in ophthalmology to manage inflammation and pain. [] Similar to amfenac, it inhibits prostaglandin synthesis. []

Synthesis Analysis

Amfenac can be synthesized through various methods, with one notable approach involving the reaction of anthranilic acid derivatives with acetic anhydride. The synthesis typically follows these steps:

  1. Starting Materials: The synthesis begins with anthranilic acid, which undergoes acylation.
  2. Reagents: Acetic anhydride or benzoyl chloride is commonly used as the acylating agent.
  3. Reaction Conditions: The reaction is usually conducted under reflux conditions to facilitate the formation of the amide bond.
  4. Purification: The resulting product is purified through recrystallization or chromatography to obtain amfenac in a pure form.

This method allows for high yields and purity, making it suitable for pharmaceutical applications .

Molecular Structure Analysis

Amfenac possesses a distinct molecular structure characterized by a benzene ring attached to an acetic acid moiety. Its molecular formula is C15H15N1O2C_{15}H_{15}N_{1}O_{2}, and it has a molecular weight of 241.29 g/mol.

Structural Features:

  • Functional Groups: The molecule contains an amino group (-NH2) and a carbonyl group (C=O), contributing to its biological activity.
  • Stereochemistry: Amfenac does not have chiral centers, simplifying its stereochemical considerations.
  • 3D Structure: The compound exhibits planar characteristics due to the conjugated system of the aromatic ring and the carbonyl group, facilitating interactions with biological targets.

The molecular structure can be represented as follows:

Amfenac Structure C15H15NO2\text{Amfenac Structure }\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{2}
Chemical Reactions Analysis

Amfenac participates in several chemical reactions that are significant for its pharmacological action:

  1. Acid-Base Reactions: As an acid, amfenac can donate protons in basic environments, which may affect its solubility and absorption.
  2. Hydrolysis: Under certain conditions, amfenac can hydrolyze to form its active metabolite, nepafenac.
  3. Cyclooxygenase Inhibition: Amfenac effectively inhibits cyclooxygenase-1 and cyclooxygenase-2 enzymes, leading to decreased production of prostaglandins involved in inflammation .

These reactions are crucial for understanding how amfenac acts within biological systems and its stability under various conditions.

Mechanism of Action

The primary mechanism of action of amfenac involves the inhibition of cyclooxygenase enzymes:

  • Cyclooxygenase Inhibition: Amfenac binds to the active site of cyclooxygenase-1 and cyclooxygenase-2, preventing the conversion of arachidonic acid into prostaglandins. This inhibition leads to reduced inflammation and pain.
  • Selectivity: Amfenac exhibits a higher selectivity for cyclooxygenase-2 over cyclooxygenase-1, which may contribute to its favorable side effect profile compared to traditional NSAIDs .

This mechanism underlies its therapeutic applications in treating inflammatory conditions.

Physical and Chemical Properties Analysis

Amfenac possesses several notable physical and chemical properties:

PropertyValue
Molecular Weight241.29 g/mol
SolubilitySoluble in organic solvents; slightly soluble in water
Melting PointApproximately 140 °C
pKa4.5 (indicative of acidic nature)
StabilityStable under standard conditions; sensitive to light and moisture

These properties influence its formulation and administration routes in clinical settings.

Applications

Amfenac is utilized in various scientific and medical applications:

  1. Pharmaceutical Formulations: It is commonly used in formulations aimed at treating pain and inflammation associated with conditions such as arthritis.
  2. Ocular Applications: As a prodrug to nepafenac, it is employed topically for postoperative ocular inflammation and pain management following cataract surgery .
  3. Research Applications: Studies on amfenac contribute to understanding NSAID mechanisms, leading to the development of new anti-inflammatory agents.
Pharmacological Mechanisms of Action

Cyclooxygenase (COX) Inhibition Dynamics

Amfenac (chemical name: 2-amino-3-benzoylbenzeneacetic acid) exerts its primary pharmacological effects through reversible inhibition of cyclooxygenase (COX) enzymes, which catalyze the rate-limiting step in prostaglandin biosynthesis from arachidonic acid. As the active metabolite of the prodrug nepafenac, amfenac penetrates ocular tissues where it demonstrates potent inhibitory activity against both COX isoforms through a unique time-dependent mechanism that enhances its duration of action. Unlike irreversible inhibitors (e.g., aspirin), amfenac's reversible binding allows for more physiologically modulated inhibition, though its kinetic profile shows progressive enzyme inactivation over time [3] [6].

Comparative COX-1 vs. COX-2 Selectivity Profiles

Amfenac exhibits balanced inhibitory activity against both COX isoforms, distinguishing it from highly selective COX-2 inhibitors (celecoxib) or predominantly COX-1 inhibitors (ketorolac). Experimental analyses using human whole blood assays reveal its inhibition profile:

Table 1: Comparative COX Inhibition Profiles of NSAIDs [6] [8]

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Ratio (COX-2:COX-1)
Amfenac0.150.080.53
Celecoxib15.00.040.003
Diclofenac Sodium0.030.010.33
Ibuprofen4.8072.915.19
Flurbiprofen0.030.103.33

This balanced inhibition (COX-2:COX-1 ratio ≈ 0.53) arises from amfenac's moderate affinity for both isoforms. At therapeutic concentrations, it achieves >80% COX-2 inhibition while maintaining approximately 60-75% COX-1 inhibition, enabling effective anti-inflammatory action without extreme isoform selectivity that predisposes to vascular complications [4] [6].

Structural Determinants of Isoform-Specific Binding Affinity

The molecular basis for amfenac's dual inhibition profile lies in its flexible binding conformation within the COX active site. X-ray crystallographic studies reveal three critical structural interactions:

  • Carboxylate anchoring: The acetic acid group forms ionic bonds with Arg120 at the mouth of the catalytic channel, positioning the molecule for optimal channel penetration [5] [7].
  • Aromatic stacking: The benzoyl ring engages in π-π stacking with Tyr385 and Phe518 in the hydrophobic upper channel, stabilizing the core structure [5] [7].
  • Selectivity pocket accommodation: Unlike rigid coxibs, amfenac's rotational freedom allows partial insertion into the COX-2-specific side pocket (Val523 cavity) without deep occupation. This is facilitated by:
  • The smaller Val523 residue in COX-2 (vs. Ile523 in COX-1) creating 20% more volume
  • The Arg513 residue (vs. His513 in COX-1) forming weaker electrostatic repulsion [5] [7].

Molecular dynamics simulations confirm amfenac samples multiple binding modes within COX-2, including an alternative pose where the benzoyl ring occupies the hydrophobic groove near Leu384 while the amino group forms hydrogen bonds with Ser530. This conformational plasticity explains its time-dependent inhibition kinetics and balanced isoform affinity [5] [7].

Prostaglandin Synthesis Modulation in Ocular Tissues

Amfenac demonstrates exceptional transocular penetration, reaching therapeutic concentrations in the retina, ciliary body, and iris following topical administration as its prodrug nepafenac. Once hydrolyzed, it potently suppresses prostaglandin synthesis in these tissues through COX-1 and COX-2 blockade [3] [4].

Key tissue-specific effects include:

  • Retinal PGE₂ reduction: In hypoxic rat Müller cells, amfenac (40 μM) decreases VEGF-induced PGE₂ production by 92% ± 4%, significantly greater than celecoxib (78% ± 6%) or SC-560 (COX-1 inhibitor; 35% ± 8%). This occurs via simultaneous inhibition of constitutively expressed COX-1 and inflammation-induced COX-2 [3].
  • Anterior segment suppression: In iris/ciliary body preparations, amfenac achieves IC₅₀ values of 17 nM for PGE₂ reduction, correlating with reduced miosis during ocular surgery [3].
  • VEGF coupling disruption: By suppressing PGE₂, amfenac interrupts the PGE₂-VEGF positive feedback loop in retinal endothelial cells. Hypoxia-induced VEGF decreases by 84% in amfenac-treated cells, explaining its anti-angiogenic effects in oxygen-induced retinopathy models [3] [4].

Table 2: Ocular Tissue Effects of Amfenac (10 μM) in Inflammatory Models [3] [4]

Tissue/Cell TypeKey Biochemical EffectMagnitude of Inhibition
Retinal Müller CellsHypoxia-induced VEGF production84% ↓
Retinal Endothelial CellsVEGF-induced tube formation79% ↓
ARPE-19 CellsIL-1α-induced PGE₂ release91% ↓
ARPE-19 CellsIL-1α-induced IL-8 release73% ↓

These effects position amfenac as a dual-action ocular agent – reducing both inflammatory mediators (PGE₂) and angiogenesis drivers (VEGF) through upstream COX inhibition [3] [4].

Analgesic Pathways: Peripheral vs. Central Nociceptor Interactions

Amfenac's analgesic properties manifest primarily through peripheral nociceptor modulation, with minimal central nervous system (CNS) penetration. Its mechanisms involve:

  • Peripheral prostaglandin suppression: By inhibiting COX at nerve endings, amfenac reduces PGE₂ and PGI₂ synthesis, which normally sensitize TRPV1 receptors and voltage-gated sodium channels (Nav1.8) to lower pain thresholds [1] [2].
  • Inflammatory mediator crosstalk: Suppressed prostaglandins diminish:
  • Bradykinin-induced nociceptor sensitization
  • TNF-α-mediated upregulation of tetrodotoxin-resistant sodium channels
  • Nerve growth factor (NGF) synthesis in keratinocytes [1] [2].
  • Retinal ganglion cell modulation: In ocular tissues, amfenac indirectly reduces substance P release from sensory nerves by decreasing prostaglandin-mediated sensitization, confirmed by 68% reduction in capsaicin-evoked CGRP release in corneal preparations [1] [3].

Unlike opioids or centrally acting analgesics, amfenac exhibits no direct binding to opioid receptors, GABAergic systems, or cannabinoid receptors. Its analgesic efficacy derives entirely from interrupting peripheral sensitization cascades initiated by prostaglandins, explaining its effectiveness in inflammatory pain without central side effects [1] [2].

Properties

CAS Number

61618-27-7

Product Name

Amfenac

IUPAC Name

sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate

Molecular Formula

C15H15NNaO4

Molecular Weight

296.27 g/mol

InChI

InChI=1S/C15H13NO3.Na.H2O/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;;/h1-8H,9,16H2,(H,17,18);;1H2

InChI Key

KEUITCXSWDYBKI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+]

Solubility

Soluble in DMSO

Synonyms

2-amino-3-benzoylbenzeneacetic acid, monosodium salt, monohydrate
AHR 5850
amfenac
amfenac calcium salt (2:1)
amfenac monosodium salt
amfenac sodium

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O.O.[Na]

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.